2-Allylbenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,10-11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWNPHJYVLYFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511771 | |
| Record name | 2-(Prop-2-en-1-yl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-89-0 | |
| Record name | 2-(Prop-2-en-1-yl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Allylbenzene 1,3 Diol
Strategies for Carbon-Allylation of Resorcinol (B1680541) Core
The direct introduction of an allyl group onto the resorcinol nucleus is a primary strategy for synthesizing 2-Allylbenzene-1,3-diol. Several methods have been developed to achieve this, each with its own advantages and limitations.
A powerful strategy for the regioselective functionalization of aromatic compounds is directed ortho-metalation (DoM). nih.gov This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with a suitable electrophile, such as an allyl halide, to introduce the desired substituent. nih.gov
In the context of resorcinol derivatives, hydroxyl groups can act as directing groups. To achieve regioselectivity and prevent unwanted side reactions, the hydroxyl groups are often protected. For instance, 3-benzyloxy-1-methoxymethoxybenzene can be regioselectively lithiated at the C-2 position. researchgate.net The resulting aryllithium intermediate can then react with allyl bromide to yield the C-2 allylated product. Subsequent deprotection of the hydroxyl groups would afford this compound. The choice of protecting groups and reaction conditions is crucial for achieving high yields and regioselectivity. researchgate.net
Table 1: Key Features of Regioselective Lithiation
| Feature | Description |
| Strategy | Directed ortho-metalation (DoM) |
| Directing Group | Protected hydroxyl groups |
| Base | Organolithium reagents (e.g., n-BuLi) |
| Electrophile | Allyl halides (e.g., allyl bromide) |
| Key Advantage | High regioselectivity for C-2 substitution |
| Requirement | Protection and deprotection of hydroxyl groups |
A practical and efficient one-step method for the synthesis of ortho-allylated hydroxy aryl compounds involves the use of alumina (B75360). google.com This method utilizes the reaction of an allylic alcohol with a hydroxy aryl compound, such as resorcinol, in the presence of alumina and a hydrophobic solvent. google.com The reaction preferentially occurs at the position ortho to the hydroxyl group. google.com
For the synthesis of this compound, resorcinol is reacted with an allylic alcohol in a hydrophobic solvent like dichloroethane (DCE) with alumina. google.com The reaction mixture is typically heated to facilitate the allylation. google.com This method avoids the need for protecting groups and harsh reagents, making it an attractive approach for the synthesis of 2-allylresorcinol and other related compounds. google.comnih.govrsc.org
Table 2: Alumina-Promoted Allylation of Resorcinol
| Parameter | Condition |
| Reactants | Resorcinol, Allylic Alcohol |
| Promoter | Alumina (Al₂O₃) |
| Solvent | Hydrophobic (e.g., Dichloroethane) |
| Temperature | Elevated (e.g., 40-83 °C) |
| Key Advantage | One-step process, preferential ortho-allylation |
Enzymatic catalysis offers a mild, stereospecific, and regioselective alternative to traditional chemical methods. nih.govh1.co The cylindrocyclophane biosynthetic enzyme CylK has been identified as a biocatalyst capable of performing a Friedel-Crafts alkylation at the 2-position of resorcinol rings. nih.govh1.coresearchgate.net This regioselectivity is distinct from what is typically observed in classical Friedel-Crafts reactions. nih.gov
This biocatalytic approach utilizes a secondary alkyl halide as the electrophile and can accommodate a variety of substituted resorcinol rings. nih.govharvard.edu The reaction proceeds with high stereospecificity, leading to the formation of a specific enantiomer. harvard.edu While this method has been demonstrated with various alkyl halides, its application with allyl halides for the direct synthesis of this compound is a promising area of research. The use of enzymes like CylK highlights the potential of biocatalysis in achieving selective C-C bond formations under mild conditions. nih.govh1.coresearchgate.net
The Claisen rearrangement is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction involves the thermal rearrangement of a resorcinol allyl ether. jst.go.jp The first step is the O-allylation of resorcinol to form 3-(allyloxy)phenol (B8788115). This is typically achieved by reacting resorcinol with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. jst.go.jp
The subsequent Claisen rearrangement of 3-(allyloxy)phenol upon heating leads to the formation of a mixture of 2-allylresorcinol and 4-allylresorcinol. jst.go.jpresearchgate.net The reaction proceeds through a concerted nih.govnih.gov-sigmatropic rearrangement. wikipedia.org The ratio of the ortho (2-allyl) to para (4-allyl) products can be influenced by the reaction conditions. jst.go.jp
A specific example involves heating 3-(2-propenyloxy)phenol to 210°C, which yields a mixture of 4-allylresorcinol (51%) and 2-allylresorcinol (21%). jst.go.jp
The direct C-alkylation of resorcinol and its derivatives with alkyl halides presents a synthetic challenge due to the competing O-alkylation and the potential for multiple alkylations. tandfonline.com However, under specific conditions, direct C-alkylation can be achieved. For instance, the reaction of 4,6-diacetylresorcinol (B1214101) with allyl bromide in an aqueous sodium hydroxide (B78521) solution with dichloroethane as the organic solvent has been shown to produce 2-allyl-4,6-diacetylresorcinol in good yield (69.7%). google.com Subsequent removal of the acetyl groups would provide this compound. The presence of the electron-withdrawing acetyl groups appears to direct the alkylation to the 2-position.
Claisen Rearrangement of Resorcinol Allyl Ethers
Derivatization from Related Resorcinol Precursors
An alternative approach to synthesizing this compound involves the modification of pre-existing resorcinol derivatives. One such method starts with 1-bromo-3,5-dimethoxybenzene. jst.go.jp This precursor can undergo a Grignard reaction followed by demethylation to yield 2-allylresorcinol. jst.go.jp This strategy allows for the introduction of the allyl group at a specific position by leveraging the reactivity of a pre-functionalized aromatic ring.
Another approach involves starting from cyclohexane-1,3-dione, which allows for regioselective alkylations that are not possible with resorcinol itself. tandfonline.com This can be a convenient route to 2-alkyl resorcinols. tandfonline.com
Transformation of Chloromethylated Resorcinol Derivatives
The functionalization of resorcinol and its derivatives is a foundational strategy in organic synthesis for creating more complex molecules. jmchemsci.com One common approach involves the acylation of resorcinol, for instance, reacting it with acetic acid in the presence of a catalyst like anhydrous zinc chloride to produce 2,4-dihydroxyacetophenone. jmchemsci.com This ketone can then undergo further reactions.
While a direct, documented synthesis of this compound from a chloromethylated resorcinol was not prominently found, the chemical principles for such a transformation are well-established. Generally, a chloromethyl group attached to an aromatic ring can be converted into other functional groups. For example, processes for producing 2-halomethyl-1,3-cyclic acetals involve reacting 1,2-dihaloethyl acetate (B1210297) with an aliphatic diol. google.com Conceptually, a chloromethylated resorcinol derivative could serve as an electrophile in a substitution reaction with an appropriate allyl-containing nucleophile, such as an allyl organometallic reagent (e.g., allylmagnesium bromide), to form the carbon-carbon bond required for the final product. The reactivity of such precursors is a key element in building substituted phenolic compounds.
Approaches for Stereoselective 1,3-Diol Synthesis
The 1,3-diol moiety is a ubiquitous structural feature in a vast number of natural products, particularly those derived from polyketides. researchgate.netthieme-connect.com Consequently, the development of methods for the stereoselective synthesis of 1,3-diols remains a significant focus in organic chemistry. rsc.org These strategies are critical when chirality is a factor, and they provide powerful tools for creating complex molecular architectures. Although this compound itself is not chiral, the methodologies for installing hydroxyl groups in a 1,3-relationship are highly relevant to its synthesis and the synthesis of its analogues. A multitude of approaches have been developed, including asymmetric hydrogenation, substrate-controlled reductions, and enzymatic resolutions. thieme-connect.com
Directly converting carbon-hydrogen (C-H) bonds into carbon-oxygen (C-O) bonds is a highly efficient synthetic strategy that minimizes the need for pre-functionalized starting materials and protecting groups. acs.org
One prominent method involves the rhodium-catalyzed C-H functionalization of benzyl (B1604629) silyl (B83357) ethers through the insertion of aryldiazoacetates. organic-chemistry.org This reaction can be rendered highly diastereoselective and enantioselective by carefully selecting the chiral catalyst. For example, Hashimoto's Rh₂(S)-PTTL)₄ catalyst has proven effective in these transformations. organic-chemistry.org
Another innovative strategy achieves direct hydroxylation of tertiary C-H bonds to build 1,3-diaxial diol derivatives. acs.org This is accomplished by using a detachable dioxirane (B86890) precursor tethered to the substrate. When the precursor is treated with an oxidant like Oxone, it generates a dioxirane in close proximity to the target C-H bond, facilitating a regio- and stereoselective oxygen insertion with retention of configuration. acs.org
| Method | Catalyst/Reagent | Substrate Type | Key Feature |
| Rhodium-Catalyzed Insertion | Rh₂(S)-PTTL)₄ | Benzyl silyl ethers, Aryldiazoacetates | Highly diastereoselective and enantioselective C-H insertion. organic-chemistry.org |
| Intramolecular Hydroxylation | Tethered trifluoromethyl ketone (dioxirane precursor) + Oxone | Carbocyclic systems (e.g., steroids) | Directs hydroxylation to a specific C-H bond to form 1,3-diaxial diols. acs.org |
Hydroxylation provides a direct route to diols from unsaturated precursors. A variety of methods exist to control the regio- and stereochemistry of this transformation.
Organocatalysis offers a metal-free approach. For instance, the β-hydroxylation of α,β-unsaturated aldehydes using (E)-benzaldehyde oxime, catalyzed by an organocatalyst, can produce chiral carbonyl β-oxime ethers with high yield and enantioselectivity. organic-chemistry.org Subsequent reduction of these intermediates furnishes the corresponding chiral 1,3-diols. organic-chemistry.org
Metal-catalyzed methods are also powerful. An improved protocol for syn-dihydroxylation of olefins uses ruthenium tetroxide (RuO₄) as a catalyst under acidic conditions. This allows for the efficient hydroxylation of a range of olefins in good to excellent yields. organic-chemistry.org Other approaches include the diacetoxylation of alkenes using peroxyacids catalyzed by triflic acid, which provides a clean and metal-free route to diol precursors. organic-chemistry.org
| Method | Catalyst/Reagent | Substrate Type | Selectivity |
| Organocatalytic β-Hydroxylation | Organocatalyst, (E)-Benzaldehyde oxime | α,β-Unsaturated aldehydes | High enantioselectivity for the β-oxime ether intermediate. organic-chemistry.org |
| RuO₄-Catalyzed Dihydroxylation | RuO₄ (catalytic) | Olefins | Good to excellent yields for syn-diols. organic-chemistry.org |
| Acid-Catalyzed Diacetoxylation | Triflic acid, Peroxyacids | Alkenes | Metal-free reaction to form diacetates, precursors to diols. organic-chemistry.org |
The transposition of allylic alcohols is a powerful rearrangement strategy used in organic synthesis to construct complex molecular frameworks with high regio- and stereoselectivity. rsc.org A particularly notable example is the rhenium-catalyzed acs.orgnih.gov-allylic alcohol transposition for the stereoselective synthesis of 1,3-diol systems. nih.govrsc.org
This methodology typically employs a rhenium catalyst, such as dirhenium heptoxide (Re₂O₇), to promote the transposition. nih.govrsc.org In the presence of Re₂O₇, (E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohols can be converted into the acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity. nih.govrsc.org The reaction is often performed in the presence of an acetal (B89532) like 2,2-dimethoxypropane, which traps the thermodynamically more stable syn-diol product, driving the equilibrium of the reversible transposition process. nih.govthieme-connect.com This trapping strategy is key to achieving high diastereoselectivities. thieme-connect.com The resulting acetal intermediates are valuable synthetic building blocks, especially for natural products containing multiple hydroxyl groups. rsc.org
Table of Rhenium-Catalyzed Allylic Alcohol Transposition Results. nih.gov
| Substrate | Acetal Reagent | Diastereoselectivity (syn:anti) | Yield (%) |
|---|---|---|---|
| (E)-δ-hydroxymethyl-anti-homoallylic alcohol (example 15a) | 2,2-dimethoxypropane (9b) | >20 : 1 | 72 |
| (Z)-δ-hydroxymethyl-anti-homoallylic alcohol | 2,2-dimethoxypropane (9b) | >20 : 1 | 75 |
Chemical Reactivity and Derivatization Pathways of 2 Allylbenzene 1,3 Diol
Transformations Involving the Allyl Moiety
The allyl group, with its carbon-carbon double bond, is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities.
Olefinic Functionalization Reactions (e.g., additions, cycloadditions)
The double bond in the allyl group of 2-allylbenzene-1,3-diol is susceptible to a range of addition reactions. The double bond allows for various chemical reactions, making it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com
Recent research has demonstrated several methods for the functionalization of similar allyl-containing compounds:
Hydroboration-Oxidation: The hydroboration of the terminal double bond with reagents like diborane, followed by oxidation, can yield the corresponding primary alcohol. This transformation converts the allyl group into a 3-hydroxypropyl chain.
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihalo-propyl derivative.
Epoxidation: The allyl group can be oxidized to form epoxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
Cycloaddition reactions also offer a pathway to construct more complex cyclic structures from the allyl group, although specific examples for this compound are not extensively documented. However, the general reactivity of allylbenzenes suggests the feasibility of reactions like [2+2] and [4+2] cycloadditions under appropriate catalytic conditions.
Oxidative Transformations of the Alkene Linkage
Oxidative cleavage of the carbon-carbon double bond in the allyl group provides a route to introduce oxygen-containing functional groups.
Ozonolysis: Treatment with ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. This reaction effectively shortens the side chain and introduces a carbonyl or carboxyl functionality.
Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups) using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. nih.gov This reaction adds further hydroxyl functionality to the molecule.
| Reaction | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Aldehyde |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Carboxylic Acid |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal Diol |
Rearrangement Reactions (e.g., Sigmatropic Shifts)
Allyl-substituted phenols are known to undergo sigmatropic rearrangements, most notably the Claisen rearrangement. While this compound is already the product of a Claisen rearrangement of an allyl resorcinyl ether, further thermal or acid-catalyzed rearrangements can occur. core.ac.uk For instance, heating this compound could potentially lead to the migration of the allyl group to other positions on the aromatic ring, although the initial product is generally the most thermodynamically stable. The study of stanford.edustanford.edu-sigmatropic rearrangements is an active area of research for the synthesis of complex molecules. researchgate.net
Reactions of the Hydroxyl Groups
The two hydroxyl groups on the resorcinol (B1680541) ring are nucleophilic and can participate in a variety of substitution reactions.
O-Alkylation and O-Acylation
The phenolic hydroxyl groups can be readily converted to ethers or esters through O-alkylation and O-acylation, respectively. gcms.cz
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate, sodium hydroxide) yields the corresponding mono- or di-ether. researchgate.net The choice of stoichiometry and reaction conditions can influence the degree of alkylation.
O-Acylation: Treatment with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) affords the corresponding mono- or di-esters. researchgate.net
| Reaction | Reagent(s) | Product |
|---|---|---|
| O-Alkylation (Etherification) | Alkyl halide (RX), Base (e.g., K₂CO₃) | Alkoxybenzene derivative |
| O-Acylation (Esterification) | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base or Catalyst | Acyloxybenzene derivative |
Selective Functionalization of Catechol and Resorcinol Diols
Achieving selective functionalization of one hydroxyl group over the other in resorcinol derivatives can be challenging due to their similar reactivity. However, strategies exist to achieve regioselectivity. In the case of this compound, the allyl group at the 2-position can exert some steric hindrance, potentially influencing the accessibility of the adjacent hydroxyl groups.
Advanced synthetic methods are being developed for the regioselective derivatization of phenols. nih.gov For instance, the use of directing groups can facilitate reactions at specific positions. While specific studies on the selective functionalization of this compound are not widely reported, general principles for resorcinol chemistry can be applied. For example, monoprotection of one hydroxyl group with a suitable protecting group would allow for the selective derivatization of the other, followed by deprotection. The choice of protecting group and the reaction conditions are critical for the success of such a strategy.
Condensation Reactions
Condensation reactions involving this compound are a cornerstone for building more complex molecular architectures, particularly heterocyclic systems and polymers. These reactions typically involve the hydroxyl groups acting as nucleophiles, often reacting with carbonyl compounds or their equivalents, leading to the formation of a larger molecule with the elimination of a small molecule such as water. senecalearning.com
One significant application is in the synthesis of chalcones and their imino derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are prepared through the condensation of an acetophenone (B1666503) with an aryl aldehyde. uobaghdad.edu.iq While this compound itself is not an acetophenone, its derivatives can be functionalized to participate in such reactions. More directly, the diol functionality can be used to create Schiff base ligands. For instance, ligands can be synthesized through the condensation of various aldehydes with amino diols.
Furthermore, the principles of condensation are applied in the synthesis of complex heterocyclic structures. For example, the reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes yield Schiff bases. researchgate.net This highlights a pathway where a derivative of this compound, if converted to an appropriate aldehyde, could serve as a precursor to novel triazole derivatives. The synthesis of polyesters through the condensation of diols and dicarboxylic acids is a fundamental polymerization process where this compound could serve as the diol monomer, introducing an allyl functional group into the polymer backbone. senecalearning.com
Research into the synthesis of isoflavonoids has utilized 4-allylresorcinol as a key intermediate. In one route, resorcinol was mono-allylated, and after several steps, afforded the target 4-allylresorcinol intermediate, demonstrating its value as a building block in complex natural product synthesis. rsc.orgrsc.org
| Reaction Type | Reactants | Product Class | Significance |
| Schiff Base Formation | Diol, Amino Compound, Aldehyde | Imines, Schiff Base Ligands | Precursors for metal complexes and biologically active molecules. uobaghdad.edu.iq |
| Heterocycle Synthesis | Diol-derived intermediates, Amines | Triazoles, Thiadiazoles | Creation of compounds with potential pharmacological activity. researchgate.net |
| Isoflavonoid Synthesis | Resorcinol, Allyl Bromide | 4-Allylresorcinol intermediate | Key building block for complex natural products like Santalin Y. rsc.orgrsc.org |
Aromatic Ring Modifications
The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of the two hydroxyl groups. This inherent reactivity allows for a range of functionalization reactions directly on the aromatic core.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comtutoring-blog.co.uk The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. libretexts.org In this compound, the two hydroxyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orgstackexchange.com
The positions ortho to one hydroxyl group and para to the other (C2 and C6) are highly activated. The C2 position, situated between the two hydroxyls, is particularly electron-rich and sterically accessible. The C4 position is blocked by the allyl group, and the C5 position is meta to both hydroxyls, making it the least reactive site. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions.
Common EAS reactions include nitration (introduction of a -NO₂ group using nitric and sulfuric acid) and sulfonation (introduction of a -SO₃H group using fuming sulfuric acid). masterorganicchemistry.commasterorganicchemistry.com For instance, the nitration of related safrole derivatives to produce compounds like 4-allyl-5-nitrobenzene-1,2-diol has been documented, showcasing the feasibility of introducing a nitro group onto an allyl-substituted dihydroxybenzene ring. researchgate.net The general mechanism involves the generation of a potent electrophile (e.g., the nitronium ion, NO₂⁺) which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com
| Reaction | Reagents | Electrophile | Expected Product Position(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C2 and/or C6 |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ | C2 and/or C6 |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ (or ⁺SO₃H) | C2 and/or C6 |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) | C2 and/or C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) | C2 and/or C6 |
Regiodivergent Halogenation Studies
Regiodivergent synthesis refers to the selective formation of different constitutional isomers from a common substrate by tuning reaction conditions. For this compound, halogenation can theoretically occur at the C2 or C6 positions, and achieving selectivity for one over the other is a significant synthetic challenge.
The high activation of the resorcinol ring means that halogenation can proceed even with mild reagents. Studies on resorcinol itself show that iodination can lead to 2-iodo-, 4-iodo-, or di-iodinated products depending on the specific conditions used, indicating that regioselectivity is sensitive to the reaction environment. stackexchange.com The two hydroxyl groups strongly activate the ring for ortho, para substitution, making the C2, C4, and C6 positions the most nucleophilic. stackexchange.com In this compound, with C4 occupied, the competition is primarily between the C2 and C6 positions.
Controlling the regioselectivity of halogenation often involves modulating steric and electronic factors. For instance, using a bulky halogenating agent might favor attack at the less sterically hindered C6 position over the C2 position, which is flanked by two hydroxyl groups. Conversely, reaction conditions that favor kinetic control might lead to substitution at the most electronically activated C2 position. A patent for the synthesis of more complex benzazepine derivatives describes a process for preparing a 6-halo-7,8-dihydroxy-1-(hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, which involves the specific halogenation of a related catechol structure. google.com For example, a 3-allyl-6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine derivative was prepared, indicating that selective halogenation at a position equivalent to C6 in this compound is achievable. google.com Achieving regiodivergence would involve systematically studying parameters such as the halogen source (e.g., Br₂ vs. N-Bromosuccinimide), solvent polarity, temperature, and the presence of catalysts or additives to favor one constitutional isomer over the other.
| Target Position | Potential Strategy | Rationale | Example Reagent |
| C2 | Kinetic control, less bulky reagent | C2 is highly electron-rich due to activation from both -OH groups. | I₂ in a non-coordinating solvent |
| C6 | Steric control, bulky reagent | C6 is less sterically hindered than the C2 position flanked by two hydroxyls. | N-Bromosuccinimide (NBS) with a radical initiator or bulky base |
| C2 and C6 | Excess reagent, forcing conditions | High reactivity of the ring allows for multiple substitutions. | Excess Br₂ in a polar solvent |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
One-Dimensional NMR Techniques (¹H, ¹³C)
The ¹H and ¹³C NMR spectra of 2-Allylbenzene-1,3-diol provide fundamental information about the number and chemical environment of the protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, vinylic, and allylic protons. The aromatic region would likely show a complex splitting pattern due to the coupling of the three adjacent aromatic protons. A downfield triplet and two doublets are anticipated for the H-6, H-5, and H-4 protons, respectively. The vinylic proton of the allyl group (CH=CH₂) would appear as a multiplet in the olefinic region. The terminal vinylic protons (=CH₂) are expected to show two distinct signals, each as a doublet of doublets, due to geminal and vicinal coupling. The allylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely be observed as a doublet. The hydroxyl protons of the two phenol (B47542) groups would appear as broad singlets, the chemical shift of which can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (4, 5, 6) | 6.5 - 7.5 | m |
| -CH=CH₂ | 5.8 - 6.2 | m |
| -CH=CH ₂ | 4.9 - 5.3 | dd |
| Ar-CH ₂- | 3.2 - 3.6 | d |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1, C-3 | 150 - 160 |
| C-2 | 115 - 125 |
| C-4, C-5, C-6 | 100 - 130 |
| -C H=CH₂ | 135 - 140 |
| -CH=C H₂ | 115 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key correlations would be expected between the adjacent aromatic protons (H-4, H-5, and H-6). Furthermore, the vinylic proton (-CH=) would show correlations to both the allylic methylene protons (-CH₂-) and the terminal vinylic protons (=CH₂). The terminal vinylic protons would also show a correlation to each other.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different spin systems. For instance, the allylic methylene protons would be expected to show correlations to the aromatic carbons C-1, C-2, and C-3, confirming the attachment of the allyl group to the aromatic ring. Correlations between the aromatic protons and the various aromatic carbons would further confirm their assignments. The use of COSY and HMBC has been noted in the structural elucidation of related complex molecules. researchgate.net
Mechanistic Analysis via NMR Spectroscopy
NMR spectroscopy can be a powerful tool to study reaction mechanisms, such as the Claisen rearrangement that forms this compound from 3-allyloxyphenol. nrochemistry.com The reaction proceeds through a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. nrochemistry.com By monitoring the reaction over time using NMR, one could potentially observe the disappearance of the starting material's signals and the appearance of the product's signals. For instance, the signals corresponding to the O-CH₂ protons of the allyl ether in the starting material would diminish, while the signals for the Ar-CH₂ protons of the allyl group in the product would emerge. Isotopic labeling studies, where specific positions in the starting material are labeled with isotopes like deuterium, can provide further mechanistic insights when analyzed by NMR. nih.gov The thermal Claisen rearrangement of substituted phenyl allyl ethers is a well-studied reaction, and its regioselectivity can be influenced by the electronic nature of the substituents on the aromatic ring. clockss.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the allyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group would likely appear around 1640 cm⁻¹. Characteristic out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would be present in the fingerprint region (below 1000 cm⁻¹). While a specific spectrum for this compound is not provided in the search results, ATR-FTIR has been used to characterize related, more complex allyl-substituted diols. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (phenolic) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (alkene) | ~1640 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₀O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern would likely involve the loss of fragments from the allyl side chain. A prominent fragment could result from the benzylic cleavage to lose an allyl radical (•CH₂CH=CH₂), leading to a peak at m/z 109. Another possible fragmentation pathway could involve the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). While a specific mass spectrum for this compound was not found, mass spectral data has been used in the identification of the isomeric 4-allylbenzene-1,2-diol. mdpi.comnih.gov
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenolic compounds typically exhibit two absorption bands in the ultraviolet region. One band, around 220 nm, is attributed to the π → π* transition of the benzene ring, and a second, weaker band around 270-280 nm, is due to the n → π* transition associated with the non-bonding electrons of the hydroxyl groups. The presence of the allyl group might cause a slight bathochromic (red) shift of these absorption maxima.
Fluorescence Spectroscopy: Many phenolic compounds are fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, can be influenced by the solvent polarity and the presence of quenching agents. The combination of UV-Vis and fluorescence spectroscopy can be a powerful tool for the characterization of such compounds. biocompare.com While specific spectra for this compound were not found, related di-indole compounds have been characterized by these techniques. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π → π* transitions associated with the benzene ring.
| Transition Type | Expected λmax (nm) | Associated Chromophore | Notes |
|---|---|---|---|
| π → π | ~275-285 | Substituted Benzene Ring | Primary absorption band influenced by two -OH groups and one allyl group. |
| π → π | ~220-230 | Substituted Benzene Ring | Secondary, higher energy absorption band. |
Fluorescence and Fluorescence Anisotropy Studies
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This emission typically occurs from the lowest vibrational level of the first excited electronic state (S1) to various vibrational levels of the ground state (S0). The presence of the resorcinol (B1680541) moiety suggests that this compound is likely to be fluorescent. The efficiency and wavelength of fluorescence are sensitive to the molecular structure and its environment.
Fluorescence anisotropy is a powerful technique that provides information on the size, shape, and rotational mobility of a fluorescent molecule. nih.gov It works by exciting the sample with polarized light and measuring the polarization of the emitted light. The anisotropy (r) is a measure of the extent of depolarization, which is influenced by how much the molecule rotates during the fluorescence lifetime (the time it spends in the excited state). github.io
For a molecule like this compound, fluorescence anisotropy could be used to:
Study binding interactions with larger molecules (e.g., proteins or cyclodextrins), as binding would slow its rotational motion and increase the anisotropy. nih.govresearchgate.net
Probe the viscosity of its local microenvironment.
Investigate aggregation phenomena, as the formation of dimers or larger aggregates would alter the rotational dynamics.
The fundamental anisotropy (r₀), the theoretical maximum value in the absence of rotational motion, is determined by the angle between the absorption and emission transition dipoles within the molecule. github.io Any rotational diffusion during the fluorescence lifetime will lower the measured anisotropy.
| Parameter | Principle | Potential Application for this compound |
|---|---|---|
| Steady-State Anisotropy | Measures the average anisotropy, reflecting the overall rotational freedom of the molecule. nih.gov | Detecting binding events; monitoring changes in solution viscosity. |
| Time-Resolved Anisotropy | Measures the decay of anisotropy over time, resolving different rotational motions. nih.gov | Characterizing complex systems, such as the molecule bound to a larger structure, by separating local motion from global tumbling. |
| Limiting Anisotropy (r0) | The anisotropy value in a rigid medium (e.g., frozen solution), reflecting the molecule's intrinsic properties. github.io | Provides a baseline for studying molecular motion and energy transfer processes. |
Advanced Spectroscopic Techniques for Isomer Discrimination
Distinguishing between structural isomers is a significant analytical challenge, as isomers often have identical mass and very similar properties. Advanced spectroscopic techniques that are sensitive to subtle differences in molecular structure are invaluable for this purpose.
Terahertz (THz) Absorption Spectroscopy
Since this compound and its isomers (e.g., 4-Allylbenzene-1,3-diol or 3-Allylbenzene-1,2-diol) have different arrangements of substituent groups, they will exhibit distinct patterns of intermolecular hydrogen bonds and different low-frequency vibrational modes. These differences result in unique and characteristic absorption spectra in the THz range, which serve as molecular fingerprints. nih.gov Studies on benzenediol isomers have shown substantial differences in their THz spectra, allowing for their unambiguous identification. researchgate.net The absorption peaks in the THz spectrum can be assigned to specific intermolecular vibrational modes through computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net
| Compound | Key Absorption Peaks (cm-1) | Vibrational Mode Origin |
|---|---|---|
| Benzene-1,2-diol (Catechol) | ~68, ~87, ~105 | Primarily intermolecular vibrations (lattice modes). researchgate.net |
| Benzene-1,3-diol (Resorcinol) | ~75, ~95, ~115 | Primarily intermolecular vibrations (lattice modes). researchgate.net |
| Benzene-1,4-diol (Hydroquinone) | Distinct peaks differing from 1,2- and 1,3-isomers. | Sensitive to the unique crystal lattice and hydrogen bond network. |
Note: The table illustrates the principle of isomer discrimination using THz spectroscopy with data from parent benzenediols. The allyl group in this compound would further modify these absorption frequencies, creating a unique spectral fingerprint.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. unipd.itchemrxiv.org Methods like Density Functional Theory (DFT) have become essential for accurately predicting various molecular characteristics, from vibrational frequencies to reactivity, offering a balance between computational cost and accuracy. unipd.itscribd.com
Density Functional Theory (DFT) is a robust computational method used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. researchgate.netchemrxiv.org By calculating the harmonic frequencies, DFT helps in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed absorption peaks. scribd.comresearchgate.net The accuracy of these predictions is highly dependent on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)). chemrxiv.orgnih.gov
For aromatic diols like resorcinol (B1680541) derivatives, DFT calculations can elucidate the vibrational modes associated with specific functional groups. csic.es Key vibrations include O-H stretching, C-O stretching, C=C stretching of the aromatic ring, and various modes of the allyl group (C=C stretch, C-H stretch, and bending vibrations). nih.gov Theoretical calculations on related phenolic compounds have shown good agreement with experimental data, although scaling factors are sometimes applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systemic errors in the calculations. scribd.com
Table 1: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Related Resorcinol Derivative This table is illustrative, based on typical data from DFT studies of phenolic compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν1 | 3650 | 3600 | Free O-H Stretch |
| ν2 | 3450 | 3400 | H-bonded O-H Stretch |
| ν3 | 3080 | 3075 | Aromatic C-H Stretch |
| ν4 | 1640 | 1635 | Allyl C=C Stretch |
| ν5 | 1610 | 1605 | Aromatic Ring C=C Stretch |
| ν6 | 1350 | 1345 | In-plane O-H Bend |
| ν7 | 1250 | 1240 | Aromatic C-O Stretch |
Electronic structure calculations are used to predict the chemical reactivity of molecules by analyzing the distribution of electrons. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.
For substituted resorcinols, the hydroxyl groups significantly influence the electronic properties, making the oxygen atoms potential sites for antioxidant activity. researchgate.net The allyl group introduces a region of high electron density at its double bond, making it susceptible to electrophilic attack. ethz.ch Molecular Electrostatic Potential (MEP) maps, another output of electronic structure calculations, visualize the charge distribution on the molecule's surface. These maps show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl groups, indicating sites prone to electrophilic attack, and positive potential (blue) near the hydrogen atoms. researchgate.net Such analyses help in understanding and predicting how 2-Allylbenzene-1,3-diol might interact with other reagents or biological targets. researchgate.netethz.ch
Density Functional Theory (DFT) for Vibrational Mode Assignment
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend computational analysis to larger systems and longer timescales, providing insights into dynamic processes like ligand-protein binding and conformational stability. mdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Studies on analogues of this compound have been conducted to understand their mechanism of enzyme inhibition. For example, in a study of xanthine (B1682287) oxidase (XO) inhibitors, this compound (referred to as compound 7) and its isomers were docked into the enzyme's active site. jst.go.jp
The binding mechanism often involves key interactions:
Hydrogen Bonds: The hydroxyl groups of the resorcinol moiety are critical for forming hydrogen bonds with amino acid residues in the active site of the target protein. jst.go.jpnih.gov
Hydrophobic Interactions: The allyl group and the benzene (B151609) ring typically engage in hydrophobic or van der Waals interactions with nonpolar residues, contributing to the stability of the complex. nih.govresearchgate.net
Docking studies on a series of isopropoxy allylbenzene (B44316) derivatives as 15-lipoxygenase inhibitors showed that the orientation of the allyl and amide moieties within the active site pocket is a major determinant of inhibitory potency. researchgate.net In another study on 4-Allylbenzene-1,2-diol (hydroxychavicol), docking predicted that the diol moiety could form hydrogen bonds with the XO-xanthine complex. jst.go.jp These studies highlight that the specific positioning of the hydroxyl and allyl groups is crucial for effective binding. jst.go.jpresearchgate.net
Table 2: Example Molecular Docking Results for Allylbenzene Analogues Against an Enzyme Target This table is a representative example based on findings from studies on allylbenzene derivatives.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| 4-Allylbenzene-1,2-diol | -7.5 | SER876, GLU802 | Hydrogen Bonds | jst.go.jp |
| 5-Allylbenzene-1,3-diol | -6.8 | PHE914, PHE1009 | Hydrophobic, π-π Stacking | jst.go.jp |
| N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide | -8.2 | LEU597, ILE857 | Hydrophobic, Hydrogen Bond | researchgate.net |
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of protein-ligand complexes. mdpi.comnih.gov An MD simulation tracks the movements of atoms over time, allowing for the assessment of conformational changes and the stability of interactions predicted by docking. nih.govfrontiersin.org
The stability of a complex is often evaluated using two key metrics:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value, typically fluctuating within 1-3 Å for the complex, indicates that the ligand has found a stable binding pose and the protein structure is not significantly perturbed. frontiersin.orgnih.gov
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. High RMSF values in certain regions can indicate flexibility, while low fluctuations in the active site suggest that the ligand binding has stabilized that region of the protein. mdpi.comresearchgate.net
In a study on 4-Allylbenzene-1,2-diol, an isomer of this compound, MD simulations showed that the compound formed a stable complex with matrix metalloproteinase (MMP) targets. nih.govresearchgate.net The stability of the complex throughout the simulation supported its potential as an effective inhibitor. nih.gov
Molecular Docking Studies of Analogues (focus on binding mechanisms)
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies, often interchangeable with Structure-Activity Relationship (SAR) studies in a biological context, aim to understand how a molecule's chemical structure influences its reactivity or biological effect. researchgate.net This is typically achieved by synthesizing and testing a series of related compounds where specific parts of the structure are systematically modified. jst.go.jp
For allylbenzene derivatives, SRR studies have revealed the distinct roles of the hydroxyl and allyl groups:
Importance of Hydroxyl Groups: A study on xanthine oxidase inhibition compared several dihydroxy derivatives of allylbenzene, including this compound. jst.go.jp It was found that removing the hydroxyl groups (as in allylbenzene) or capping them (as in methyleugenol) resulted in a loss of activity, demonstrating that the hydroxyl groups are essential, likely for forming hydrogen bonds with the target. jst.go.jp The position and number of hydroxyl groups were also shown to be critical, with 5-allylpyrogallol (containing three hydroxyl groups) being significantly more potent than the dihydroxy analogues. jst.go.jp
Role of the Allyl Group: While the allyl group is a common feature in this class of compounds, its role can be secondary to the polar interactions of the hydroxyl groups. jst.go.jp However, its presence provides a crucial hydrophobic scaffold that orients the molecule correctly within the binding pocket of enzymes like lipoxygenase. nih.govresearchgate.net Modifications to substituents near the allyl group have been shown to influence inhibitory potency. researchgate.net
These studies collectively indicate that the reactivity and biological activity of this compound and its analogues arise from a synergistic effect between the hydrogen-bonding capacity of the diol system and the hydrophobic nature of the allyl-substituted benzene ring. jst.go.jpresearchgate.net
Advanced Applications in Chemical Sciences
Role as a Synthetic Intermediate
2-Allylbenzene-1,3-diol, also known as 2-allylresorcinol, is a valuable synthetic intermediate in organic chemistry due to its distinct structural features: a resorcinol (B1680541) (1,3-dihydroxybenzene) core and a reactive allyl group. This combination of an electron-rich aromatic ring with two nucleophilic hydroxyl groups and an alkene side chain allows for a wide range of chemical modifications, making it a versatile starting material.
The utility of this compound as a precursor stems from the reactivity of its functional groups. It serves as a foundational molecule for the synthesis of more complex derivatives. lookchem.com The hydroxyl groups can undergo etherification or silylation, while the allyl group can be subjected to various transformations, including reduction to a propyl group. lookchem.com These reactions enable chemists to build upon the basic structure, introducing new functionalities and tailoring the molecule for specific applications. Its role is analogous to other well-known phenylpropenes like eugenol, which is a widely used starting material in the synthesis of natural products and bioactive compounds. scielo.br
The following table outlines some of the documented downstream products that can be synthesized from this compound, illustrating its role as a versatile precursor.
| Starting Material | Transformation | Product | Reference |
| This compound | Hydrogenation | 2-Propyl-1,3-benzenediol | lookchem.com |
| This compound | Methylation (Etherification) | 1,3-Dimethoxy-2-(2-propenyl)benzene | lookchem.com |
| This compound | Silylation | 2-Allyl-1,3-bis(tert-butyldimethylsilyloxy)benzene | lookchem.com |
This table showcases a selection of synthetic transformations starting from this compound.
The defined structure of this compound makes it an excellent building block for constructing larger, more intricate molecular frameworks. In modern organic synthesis, transition-metal-catalyzed reactions are powerful tools for creating carbon-carbon bonds, and the allyl group is a prime substrate for such transformations. acs.org Methodologies like asymmetric allylic alkylation (AAA) allow for the controlled and stereoselective formation of new bonds, which is critical in the synthesis of complex molecules like natural products. acs.org
While direct examples involving this compound in the synthesis of highly complex, polycyclic systems like sumanene (B50392) are not explicitly detailed, the principles of such syntheses often rely on the strategic cyclotrimerization of smaller, functionalized building blocks. beilstein-journals.org The functional handles on this compound provide the necessary points of connection to be integrated into such convergent synthetic strategies, where multiple fragments are combined to form a complex target.
As a chemical scaffold, this compound offers multiple sites for a variety of chemical reactions, allowing for the generation of a diverse library of compounds. The reactivity of the allyl group, the hydroxyl groups, and the aromatic ring can be selectively addressed.
Reactions of the Allyl Group: The double bond can undergo electrophilic addition, such as bromination. proceedings.science It is also amenable to olefin metathesis, a powerful reaction for forming new carbon-carbon double bonds. scielo.br Furthermore, palladium-catalyzed reactions can functionalize the allylic position. diva-portal.org
Reactions of the Hydroxyl Groups: The phenolic hydroxyl groups can be readily converted into ethers through reactions like the Williamson ether synthesis or into esters. proceedings.science They also serve as directing groups for electrophilic aromatic substitution on the benzene (B151609) ring.
Reactions of the Aromatic Ring: The resorcinol ring is highly activated towards electrophilic substitution, allowing for the introduction of various substituents at positions ortho and para to the hydroxyl groups.
The table below summarizes the diverse transformations that the this compound scaffold can undergo.
| Functional Group | Reaction Type | Reagents/Conditions | Potential Products | Reference |
| Allyl Group | Electrophilic Addition | Br₂ / Acetic Acid | Dibromoalkyl derivatives | proceedings.science |
| Allyl Group | Oxidation | OsO₄, then NaIO₄ | Aldehydes | scielo.br |
| Hydroxyl Groups | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy derivatives | proceedings.science |
| Hydroxyl Groups | Oxidation | Oxidizing agents | Quinone-type structures | |
| Aromatic Ring | Electrophilic Substitution | Varies (e.g., Nitrating agents) | Ring-substituted derivatives |
This table illustrates the chemical versatility of the this compound scaffold.
Building Block for Complex Molecular Architectures
Integration in Materials Science
The unique chemical properties of this compound and its derivatives make them attractive candidates for applications in materials science, particularly in the development of functional polymers and redox-active materials.
Benzene-diols and their corresponding quinones are the quintessential redox couple in organic chemistry. wikipedia.org While this compound is a resorcinol (1,3-diol) derivative, it and other substituted benzene diols can be oxidized to form redox-active compounds. A key example demonstrating this principle is the synthesis of 2,3,5,6-tetraallylbenzene-1,4-diol, a liquid redox-active material derived from hydroquinone (B1673460) (benzene-1,4-diol). researchgate.net This research highlights that the introduction of allyl groups onto the diol framework can produce novel redox species with potential applications in electrochemical sensors, batteries, and chemical production. researchgate.net The electrochemical characterization of this tetra-allyl derivative revealed a quasi-reversible redox response, underscoring its utility in redox reactions. researchgate.net Such processes often involve the initial oxidation of an aromatic compound to a quinone-type intermediate, which can then be reduced to the corresponding diol. google.com
This compound possesses two distinct functionalities that can be exploited for polymer synthesis: the two hydroxyl groups and the allyl group.
Polymerization via Hydroxyl Groups: As a diol, the molecule can act as a monomer in step-growth polymerization. It can be reacted with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. mdpi.com This approach is a common strategy for converting bio-based phenolic diols into functional polymers and resins. mdpi.com
Polymerization via the Allyl Group: The allyl group provides a site for chain-growth polymerization. The double bond can undergo radical or catalytic polymerization to form a polymer with a polyalkane backbone. Furthermore, the reactivity of the allyl group makes it an excellent precursor for creating cross-linked polymer networks. researchgate.net Research on a related fully allyl-substituted hydroquinone noted that the presence of multiple allyl groups means the compound can serve as a precursor for polymer formation, opening new avenues for redox-active chemistries in materials. researchgate.net This dual reactivity allows for the creation of a wide range of materials, from linear thermoplastics to thermosetting resins.
Precursors for Redox-Active Compounds (e.g., hydroquinones)
Mechanistic Probes in Organic Reactions
The unique structural features of this compound make it a valuable tool for investigating the mechanisms of several important organic reactions. The interplay between the nucleophilic resorcinol core and the electrophilically susceptible allyl chain allows for detailed mechanistic studies, particularly in cyclization and rearrangement reactions.
One of the primary areas where 2-allylresorcinol can serve as a mechanistic probe is in the study of Claisen rearrangements . The aromatic Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542). organic-chemistry.orglibretexts.org By synthesizing the allyl ether of this compound and subjecting it to thermal or catalytic rearrangement conditions, researchers can gain insights into the electronic and steric effects governing this transformation. The presence of two hydroxyl groups on the benzene ring, compared to a single hydroxyl group in simpler phenols, can influence the reaction rate and regioselectivity. For instance, studies on meta-substituted allyl aryl ethers have shown that the electronic nature of substituents significantly impacts the regioselectivity of the rearrangement. acs.orgchemrxiv.org this compound, with its two electron-donating hydroxyl groups, can be used to further probe these electronic influences on the transition state of the rearrangement. Isotopic labeling of the allyl group (e.g., with ¹⁴C) in 2-allylresorcinol derivatives would allow for tracking the movement of the allyl group and confirming the concerted nature of the mechanism. libretexts.org
Furthermore, this compound is an excellent substrate for studying palladium-catalyzed cyclization reactions . The palladium(II)-catalyzed oxidative cyclization of 2-allylphenols, a Wacker-type oxidation, is a well-established method for synthesizing chromene and dihydrobenzofuran derivatives. mdpi.comacs.org Mechanistic investigations into these reactions often involve varying the substituents on the phenol ring to understand their effect on the reaction pathway, which can proceed through either a cis- or trans-nucleopalladation step. du.edu By comparing the reactivity and product distribution of this compound with that of 2-allylphenol, the role of the additional hydroxyl group in coordinating to the palladium catalyst and influencing the stereochemical outcome can be elucidated. nih.gov ESI-MS studies on the palladium-catalyzed hydroxyalkoxylation of 2-allylphenols have provided evidence for the proposed reaction pathways, and similar studies with this compound could offer deeper insights. nih.gov
In the realm of biocatalysis, this compound can be employed to probe the substrate specificity and mechanism of enzymes. For example, in the study of the enzyme PhnH, which catalyzes an intramolecular enantioselective hydroalkoxylation, 2-allylresorcinol was synthesized as a simplified substrate to test the enzyme's promiscuity. researchgate.net The lack of significant rate acceleration for the hydroalkoxylation of 2-allylresorcinol suggested that the enzyme's active site has specific recognition requirements that the smaller substrate does not meet, or that the higher pKa of the resorcinol hydroxyl groups affects catalysis. researchgate.net This type of study, where a systematically modified substrate is used, is crucial for understanding enzyme-substrate interactions and the catalytic mechanism. williams.edunih.gov
Development of Novel Synthetic Methodologies
The reactivity of this compound makes it a valuable building block for the development of new synthetic methods, particularly for the construction of heterocyclic compounds and in cascade reactions.
The synthesis of chromenes and other related oxygen heterocycles is a significant area where this compound can be a key starting material. rsc.org Chromene derivatives are present in numerous natural products and biologically active molecules. ekb.egnih.gov Novel synthetic routes to functionalized chromenes can be developed from 2-allylresorcinol through various cyclization strategies. For instance, palladium-catalyzed enantioselective 6-endo-trig cyclization has been developed for the synthesis of 2-aryl-chromenes. rsc.org Applying such methodologies to this compound could lead to the synthesis of novel dihydroxy-substituted chromenes with potential biological activities. Furthermore, multicomponent reactions involving salicylaldehydes, amines, and alkenylboronic acids provide a direct route to 2H-chromenes. nih.govorganic-chemistry.org Utilizing a derivative of this compound in such reactions could expand the scope and utility of this methodology.
Cascade reactions , which involve multiple bond-forming events in a single synthetic operation, represent an efficient and atom-economical approach to complex molecules. nih.gov The structure of this compound is well-suited for designing cascade reactions. For example, a cascade process could be initiated by an electrophilic attack on the allyl double bond, followed by an intramolecular cyclization involving one of the hydroxyl groups. Such strategies have been employed to synthesize a variety of heterocyclic architectures. nih.gov The development of chemo-enzymatic cascade processes, combining chemical and biological catalysts, offers further opportunities for the stereoselective synthesis of complex molecules from simple precursors like this compound. rsc.org
Q & A
Basic: What are the recommended synthetic routes for 2-Allylbenzene-1,3-diol, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves electrophilic substitution or coupling reactions. For allyl derivatives, the Wittig reaction (using triphenylphosphine and aldehydes) is effective for introducing allyl groups to phenolic cores . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity. Confirm purity using HPLC with UV detection at 278 nm, as demonstrated for structurally related diols .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
Employ multi-technique validation:
- NMR : Compare experimental and chemical shifts with computational predictions (e.g., DFT calculations). Discrepancies >2 ppm may indicate structural misassignment, necessitating revision .
- Mass Spectrometry : Use high-resolution MS (e.g., Q-TOF) to verify molecular ion ([M+H]) and fragmentation patterns. Manually curated spectral libraries ensure accuracy .
- HPLC : Monitor retention times and peak symmetry under gradient elution (C18 column, acetonitrile/water mobile phase) .
Advanced: How to resolve contradictions between experimental and theoretical spectral data for this compound?
Methodological Answer:
Discrepancies often arise from tautomerism or stereochemical ambiguities. Strategies include:
- Data Triangulation : Cross-validate NMR, IR, and MS results with X-ray crystallography (if crystals are obtainable) .
- Computational Refinement : Re-optimize molecular geometries using density functional theory (DFT) with solvent correction models .
- Iterative Testing : Repeat experiments under controlled conditions (e.g., temperature, pH) to isolate variables causing shifts .
Advanced: What analytical methods are suitable for detecting this compound in biological matrices?
Methodological Answer:
- Flow Injection Analysis (FIA) : Design a system with a reaction coil and selective reagents (e.g., diazonium salts for phenolic groups) to enhance sensitivity .
- LC-MS/MS : Use reverse-phase chromatography with tandem MS for quantification in complex samples (e.g., plasma). Optimize ionization parameters (ESI+ mode) to reduce matrix interference .
- Derivatization : Enhance detectability by forming acetyl or methyl ether derivatives, followed by GC-MS analysis .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How to systematically evaluate the stability of this compound under experimental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13) for 24–72 hours. Monitor degradation via HPLC peak area reduction .
- Kinetic Studies : Calculate degradation rate constants () using first-order models. Activation energy () derived from Arrhenius plots predicts shelf-life .
- Stability-Indicating Methods : Validate assays to distinguish parent compound from degradation products (e.g., dienone derivatives) .
Advanced: What in vitro models are appropriate for studying the biological activity of this compound?
Methodological Answer:
- Antioxidant Assays : Measure radical scavenging (DPPH, ABTS) and metal chelation activity. Compare with trolox equivalents .
- Cell-Based Models : Use human keratinocytes or fibroblasts to assess anti-inflammatory effects (e.g., IL-6 suppression via ELISA) .
- Metabolomic Profiling : Apply random forest analysis to identify biomarkers (e.g., 4-hydroxybutyric acid) in treated vs. control groups .
Basic: What are best practices for documenting experimental workflows involving this compound?
Methodological Answer:
- Data Integrity : Use electronic lab notebooks (ELNs) for real-time entry, ensuring traceability and version control .
- Statistical Reporting : Include mean ± SD for triplicate measurements and -values from ANOVA/t-tests .
- Visualization : Generate publication-ready graphs (e.g., chromatograms, dose-response curves) using tools like Python/Matplotlib or GraphPad .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
